N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-6-5-9-20(14-17)24(28)25-21-11-12-22-19(15-21)10-13-23(27)26(22)16-18-7-3-2-4-8-18/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDAYKZNBVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
The molecular structure of this compound is characterized by a quinoline core and various substituents that enhance its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.
- DNA Intercalation : The quinoline core allows for intercalation with DNA, which can inhibit replication and transcription processes.
- Antioxidant Activity : Some derivatives of similar compounds have shown promising antioxidant properties through mechanisms such as free radical scavenging.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety and efficacy of new compounds. Preliminary studies on similar compounds indicate non-toxic behavior in non-cancerous cell lines at concentrations up to 250 μg/mL . This suggests that this compound may also exhibit favorable cytotoxic profiles.
Histone Deacetylase (HDAC) Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in gene regulation and cancer progression. The potential of this compound as an HDAC inhibitor warrants further investigation due to its implications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antioxidant Activity Evaluation : A study focused on C-3 tethered 2-oxo-benzo[1,4]oxazines indicated potent antioxidant effects compared to standard references like BHT .
- Cytotoxicity Assessment : Research on related compounds revealed non-toxic profiles in fibroblast cell lines while exhibiting growth inhibition in cancerous cells.
- HDAC Inhibition : Investigations into benzyl derivatives showed promising results in inhibiting HDAC activity, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: Benzyl vs. Alkyl Groups: The benzyl group in the target compound increases molecular weight and lipophilicity compared to ethyl or isopentyl analogs. This may enhance membrane permeability but could also introduce metabolic instability . Methoxy vs.
Functional Group Diversity: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C12H17NO2) enables applications in metal-catalyzed reactions, a feature absent in tetrahydroquinolin-based analogs .
Pharmacological and Industrial Relevance
While the provided evidence lacks direct pharmacological data for the target compound, structural analogs highlight divergent applications:
- Catalytic Applications : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s directing group makes it valuable in synthetic chemistry for C–H bond functionalization .
- Pharmaceutical Potential: Baxdrostat’s safety data sheet (SDS) indicates its use in laboratory settings, likely as a drug intermediate . The target compound’s benzyl group may similarly position it for medicinal chemistry exploration, though further studies are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
